molecular formula C11H10N2OS B6106620 4-(3-Methoxyphenyl)pyrimidine-2-thiol

4-(3-Methoxyphenyl)pyrimidine-2-thiol

Cat. No.: B6106620
M. Wt: 218.28 g/mol
InChI Key: QACKUABBDLRVIE-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound that contains a pyrimidine ring substituted with a 3-methoxyphenyl group and a thiol group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)pyrimidine-2-thiol typically involves the condensation of 3-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Methoxyphenyl)pyrimidine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)pyrimidine-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(3-Chlorophenyl)pyrimidine-2-thiol
  • 4-(4-Methoxyphenyl)pyrimidine-2-thiol
  • 4-(3-Methylphenyl)pyrimidine-2-thiol

Comparison: 4-(3-Methoxyphenyl)pyrimidine-2-thiol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and efficacy in various applications .

Properties

IUPAC Name

6-(3-methoxyphenyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(15)13-10/h2-7H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACKUABBDLRVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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